[1,1'-Biphenyl]-4-ol, 4'-ethenyl-
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Overview
Description
[1,1’-Biphenyl]-4-ol, 4’-ethenyl-: is an organic compound with the molecular formula C14H12 and a molecular weight of 180.2451 g/mol . It is also known by other names such as Biphenyl, 4-vinyl- and p-Phenylstyrene . This compound consists of two benzene rings connected by a single bond, with a hydroxyl group (-OH) on one ring and an ethenyl group (-CH=CH2) on the other .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- can be achieved through various methods. One common method involves the vinylation of biphenyl . This process typically includes the reaction of biphenyl with vinyl halides in the presence of a palladium catalyst under basic conditions . Another method involves the Grignard reaction , where a Grignard reagent reacts with a suitable biphenyl derivative to introduce the ethenyl group .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- often involves large-scale catalytic processes . These processes utilize palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This method is favored due to its high efficiency and selectivity in producing the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, such as nitration or halogenation .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of ethyl derivatives
Substitution: Formation of nitro or halogenated biphenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 4’-ethenyl- is used as a building block for the synthesis of more complex organic molecules . It is also employed in polymer chemistry for the production of polystyrene derivatives .
Biology and Medicine: . It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-ol, 4’-ethenyl- is used in the manufacture of plastics and resins . It is also utilized in the production of high-performance materials such as liquid crystal displays (LCDs) .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- involves its ability to interact with various molecular targets through electrophilic aromatic substitution . The ethenyl group can undergo polymerization reactions , forming long chains that contribute to the compound’s applications in polymer chemistry . Additionally, the hydroxyl group can participate in hydrogen bonding , influencing the compound’s physical properties and reactivity .
Comparison with Similar Compounds
Biphenyl: Lacks the hydroxyl and ethenyl groups, making it less reactive in certain chemical reactions.
4-Vinylbiphenyl: Similar structure but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Phenylstyrene: Similar to 4-vinylbiphenyl but with different substituents on the benzene rings.
Uniqueness: The presence of both the hydroxyl and ethenyl groups in [1,1’-Biphenyl]-4-ol, 4’-ethenyl- makes it unique in its reactivity and applications . The hydroxyl group allows for hydrogen bonding , while the ethenyl group enables polymerization and other reactions . This combination of functional groups enhances its versatility in various scientific and industrial applications .
Properties
CAS No. |
93249-93-5 |
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Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(4-ethenylphenyl)phenol |
InChI |
InChI=1S/C14H12O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h2-10,15H,1H2 |
InChI Key |
BWZNAPOWXNNKME-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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